Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 135065-69-9
VCID: VC21161116
InChI: InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCOC(C1)CO
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

CAS No.: 135065-69-9

Cat. No.: VC21161116

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate - 135065-69-9

Specification

CAS No. 135065-69-9
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3
Standard InChI Key FJYBLMJHXRWDAQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOC(C1)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCOC(C1)CO

Introduction

Chemical Identity and Structure

Molecular Structure

Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate consists of a morpholine ring with a hydroxymethyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 4). The compound exists in both (R) and (S) enantiomeric forms, with the (S)-enantiomer being particularly valuable in asymmetric synthesis.

Identification Parameters

The compound is characterized by several identification parameters, which are summarized in Table 1.

Table 1: Chemical Identification Parameters of Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

ParameterValueSource
CAS Number135065-69-9 (racemic)
CAS Number (R-enantiomer)135065-71-3
CAS Number (S-enantiomer)135065-76-8
Molecular FormulaC₁₀H₁₉NO₄
Molecular Weight217.26-217.27 g/mol
IUPAC Nametert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
SMILES NotationCC(C)(C)OC(=O)N1CCOC(CO)C1
InChI Key (R-enantiomer)FJYBLMJHXRWDAQ-UHFFFAOYNA-N
InChI Key (S-enantiomer)FJYBLMJHXRWDAQ-QMMMGPOBSA-N
MDL NumberMFCD09260605

Physical Properties

The physical properties of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate provide essential information for handling and utilizing this compound in laboratory and industrial settings.

Table 2: Physical Properties of Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

PropertyValueSource
Physical StateSolid
Density1.1±0.1 g/cm³
Boiling Point320.7±27.0 °C at 760 mmHg
Flash Point147.8±23.7 °C
SolubilitySoluble in common organic solvents

Chemical Reactivity and Transformations

Functionalization of the Hydroxyl Group

The hydroxymethyl group in tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate serves as a useful handle for further functionalization. The primary alcohol can undergo various transformations:

  • Etherification: The hydroxyl group can be coupled with aryl bromides under copper-mediated conditions to form corresponding ethers .

  • Mitsunobu Reaction: Aryl ethers can also be formed under Mitsunobu conditions (ArOH, PPh₃, DIAD, μW, 180 °C) in good yield .

  • Tosylation: The hydroxyl group can be converted to a tosylate, creating a better leaving group for subsequent nucleophilic substitution reactions, as seen in the synthesis of tert-butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, exposing the secondary amine for further reactions such as reductive amination. This sequential deprotection and functionalization approach is valuable in constructing more complex molecules .

Applications in Medicinal Chemistry

Synthetic Intermediate in Drug Discovery

Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate has found significant applications in medicinal chemistry, particularly in the synthesis of dopamine receptor antagonists. Research has shown that this compound serves as a valuable chiral scaffold for the development of selective dopamine D4 receptor antagonists .

Case Study: Synthesis of Dopamine D4 Receptor Antagonists

A notable application involves the use of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate in the synthesis of selective dopamine D4 receptor antagonists. The synthetic procedure involves:

  • Coupling of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate with appropriate aryl bromides under copper-mediated conditions

  • Removal of the Boc group under acidic conditions

  • Reductive amination to introduce additional functionality at the nitrogen

  • Further modifications to optimize pharmacological properties

This approach has led to the identification of compounds with high potency and selectivity for the dopamine D4 receptor, with negligible activity at other dopamine receptor subtypes (D₁, D₂L, D₂S, D₃, and D₅) .

Structure-Activity Relationships

The morpholine scaffold in tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate provides a rigid framework that positions functional groups in specific spatial orientations. This stereochemical control is crucial for the biological activity of the derived compounds.

Comparison with Related Compounds

Several structural analogs of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate have been reported in the literature, each with distinct properties and applications.

Table 3: Comparison of Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceSource
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylateC₁₀H₁₉NO₄217.27Reference compound
Tert-butyl 2-((tosyloxy)methyl)morpholine-4-carboxylateC₁₇H₂₅NO₆SHigherTosyloxy group instead of hydroxyl
Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylateC₁₁H₂₁NO₄231.29Extended chain at 2-position
(2R*,6S*)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylateC₁₁H₂₁NO₅HigherAdditional hydroxymethyl group at 6-position

The structural variations in these related compounds significantly affect their reactivity and applications. For instance, the tosyloxy derivative serves as a better leaving group for nucleophilic substitution reactions, while the 2,6-bis(hydroxymethyl) analog offers two reactive sites for functionalization .

Crystal Structure Properties

X-ray crystallographic studies of the (2R*,6S*)-tert-butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate, a closely related compound, reveal interesting solid-state properties. In the crystal structure, intermolecular O—H⋯O hydrogen bonds link pairs of molecules into centrosymmetric dimers. Additional weak intermolecular O—H⋯O interactions further connect these dimers into chains extended in the100 direction . While this specific crystallographic data pertains to a derivative with an additional hydroxymethyl group, it provides insights into the potential hydrogen bonding capabilities of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

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